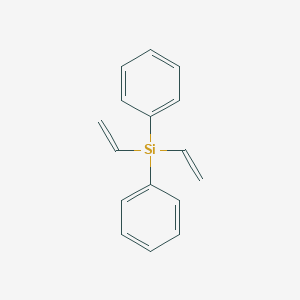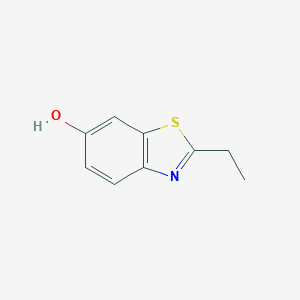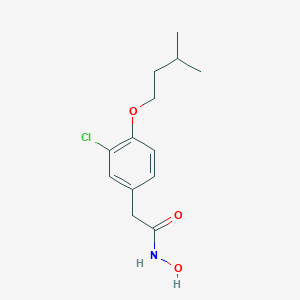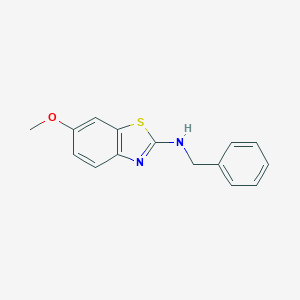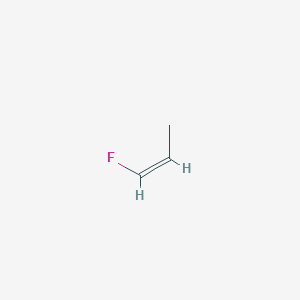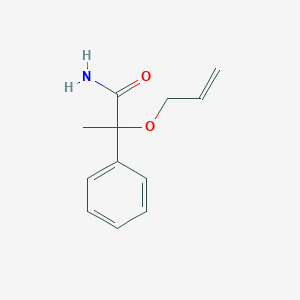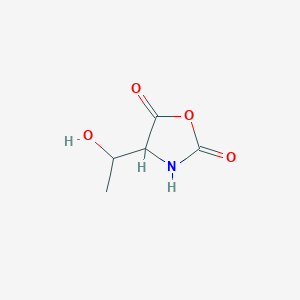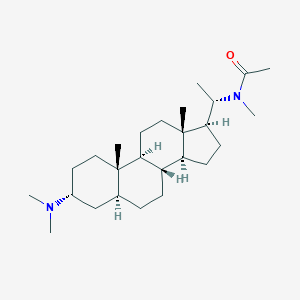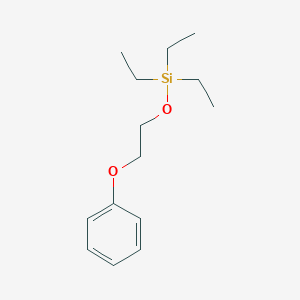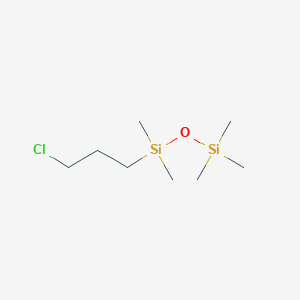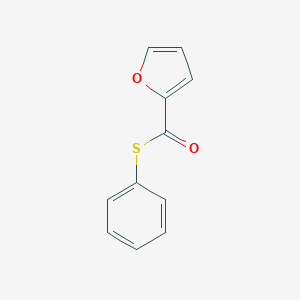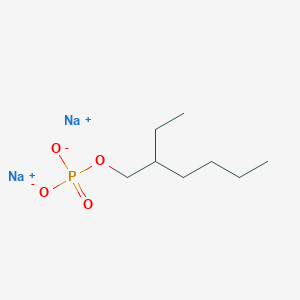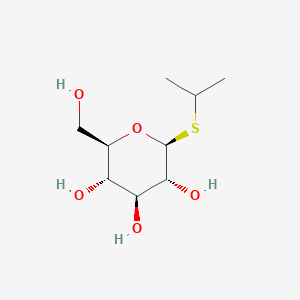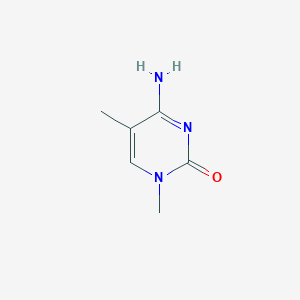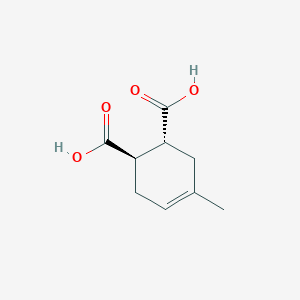
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid, also known as cis-4-methylcyclohexane-1,2-dicarboxylic acid (MCD), is a cyclic dicarboxylic acid. It is a stereoisomer of trans-4-methylcyclohexane-1,2-dicarboxylic acid (tMCD) and is commonly used in scientific research. MCD is a chiral compound and has two enantiomers, (1R,2R) and (1S,2S). In
Wirkmechanismus
The mechanism of action of MCD as a chiral resolving agent involves the formation of diastereomeric complexes with the enantiomers of a chiral compound. The diastereomeric complexes have different physical and chemical properties, which allows for their separation by various techniques such as chromatography or crystallization.
Biochemical and Physiological Effects:
MCD has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic and does not have any known adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MCD in lab experiments is its high purity and availability. MCD is commercially available in high purity, making it easy to obtain for research purposes. Additionally, MCD is easy to handle and is stable under normal laboratory conditions.
One limitation of using MCD in lab experiments is its cost. MCD is relatively expensive compared to other resolving agents. Another limitation is its limited solubility in some solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving MCD. One area of research is the development of new methods for the synthesis of MCD and its derivatives. Another area of research is the application of MCD in the separation of new classes of chiral compounds. Additionally, MCD can be used as a model compound for studying the properties of cyclic dicarboxylic acids and their derivatives. Finally, MCD can be used in the development of new chiral ligands for metal complexation studies.
Synthesemethoden
The synthesis of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid involves the oxidation of (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acidcyclohexene-1,2-dicarboxylic acid with potassium permanganate. The reaction is carried out in the presence of a catalyst such as sodium acetate or acetic acid. The product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MCD is widely used in scientific research as a chiral resolving agent, a model compound for studying the properties of cyclic dicarboxylic acids, and as a ligand in metal complexation studies. MCD has been used to resolve enantiomers of various compounds such as amino acids, alcohols, and carboxylic acids. It has also been used in NMR spectroscopy as a chiral solvating agent.
Eigenschaften
CAS-Nummer |
16665-71-7 |
|---|---|
Produktname |
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)/t6-,7-/m1/s1 |
InChI-Schlüssel |
YZPUIHVHPSUCHD-RNFRBKRXSA-N |
Isomerische SMILES |
CC1=CC[C@H]([C@@H](C1)C(=O)O)C(=O)O |
SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)O |
Synonyme |
4-Cyclohexene-1,2-dicarboxylic acid, 4-methyl-, (1R,2R)-(-)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



